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Compound of Interest

Compound Name:
(5-Ethyl-2-fluorophenyl)boronic

acid

Cat. No.: B1454817 Get Quote

An In-Depth Technical Guide to (5-Ethyl-2-fluorophenyl)boronic acid: Properties, Reactivity,

and Applications

Executive Summary
(5-Ethyl-2-fluorophenyl)boronic acid is a highly versatile organoboron compound that has

emerged as a critical building block in modern synthetic chemistry. Its unique substitution

pattern—featuring an electron-donating ethyl group and an electron-withdrawing fluorine atom

on the phenyl ring—imparts specific reactivity and properties that are highly sought after in

pharmaceutical and materials science research. This guide provides a comprehensive

technical overview for researchers, scientists, and drug development professionals. We will

delve into its core chemical properties, explore its primary application in palladium-catalyzed

cross-coupling reactions, detail protocols for its use, and discuss essential handling and safety

considerations. The insights herein are grounded in established chemical principles and field-

proven methodologies to empower users to effectively integrate this reagent into their synthetic

workflows.

Physicochemical and Structural Properties
The physical and chemical characteristics of a reagent are fundamental to its successful

application. (5-Ethyl-2-fluorophenyl)boronic acid is a white to off-white solid under ambient

conditions. Its key properties are summarized below.
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Property Value Reference

CAS Number 900175-03-3 [1][2][3]

Molecular Formula C₈H₁₀BFO₂ [1][2][3]

Molecular Weight 167.97 g/mol [1][2][3]

Melting Point 64-67 °C [3]

Boiling Point 302.4 ± 52.0 °C (Predicted) [3]

Density 1.16 ± 0.1 g/cm³ (Predicted) [3]

Solubility

Slightly soluble in DMSO and

Methanol. Generally soluble in

polar organic solvents (e.g.,

THF, Dioxane) and poorly

soluble in nonpolar solvents

(e.g., Hexanes).

[3][4][5]

Structural Analysis and Reactivity Implications
The reactivity of (5-Ethyl-2-fluorophenyl)boronic acid is dictated by the interplay of its

substituents. The boronic acid group [-B(OH)₂] is a mild Lewis acid, with an sp²-hybridized

boron atom possessing a vacant p-orbital.[4] This Lewis acidity is central to its role in

transmetalation.

2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing

via induction. This electronic effect can influence the acidity of the boronic acid and the

electronic nature of the palladium intermediate during the catalytic cycle.

5-Ethyl Substituent: The ethyl group at the para position to the fluorine is weakly electron-

donating. This can subtly modulate the electron density of the aromatic ring.

This specific electronic arrangement makes the compound an interesting and valuable coupling

partner, offering a balance of reactivity and stability.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of (5-Ethyl-2-fluorophenyl)boronic acid is in the Suzuki-Miyaura

cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7]

This reaction is a cornerstone of drug discovery for synthesizing complex biaryl structures.[8]

Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction

conditions. The generally accepted mechanism involves a palladium(0)/palladium(II) cycle.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃)

to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its

organic group (the 5-ethyl-2-fluorophenyl moiety) to the Pd(II) complex, displacing the halide.

This is the key C-C bond-forming precursor step.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0)

catalyst.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
This protocol provides a robust, general procedure for coupling (5-Ethyl-2-
fluorophenyl)boronic acid with a generic aryl bromide. It is designed to be self-validating

through careful control of the inert atmosphere and reagent stoichiometry.

Objective: To synthesize 5-Ethyl-2-fluoro-1,1'-biphenyl from (5-Ethyl-2-fluorophenyl)boronic
acid and Bromobenzene.

Materials:

(5-Ethyl-2-fluorophenyl)boronic acid (1.1 equiv.)

Aryl Bromide (e.g., Bromobenzene, 1.0 equiv.)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

Triphenylphosphine [PPh₃] (0.08 equiv., 8 mol%)

Potassium Carbonate [K₂CO₃] (3.0 equiv.), finely powdered and dried
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Toluene (Anhydrous)

Deionized Water

Schlenk flask or similar reaction vessel, magnetic stirrer, condenser, inert gas line (Argon or

Nitrogen)

Step-by-Step Methodology:

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and

condenser under vacuum. Allow it to cool to room temperature under a positive pressure of

inert gas (Argon or Nitrogen). Causality: This step is critical to remove adsorbed water and

atmospheric oxygen, which can deactivate the palladium catalyst.

Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), (5-Ethyl-2-
fluorophenyl)boronic acid (1.1 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (0.02

equiv.), and PPh₃ (0.08 equiv.). Expertise: Using a slight excess of the boronic acid ensures

complete consumption of the often more valuable aryl halide. PPh₃ is used in excess relative

to Pd to form the active Pd(0)(PPh₃)n catalyst in situ and prevent palladium black

precipitation.

Solvent Addition: Add anhydrous toluene and deionized water to create a 4:1 (v/v) mixture.

The total solvent volume should be sufficient to make the reaction concentration

approximately 0.1-0.2 M with respect to the aryl bromide.

Degassing: Seal the flask and perform three cycles of vacuum/inert gas backfill to thoroughly

degas the solvent mixture. Causality: This removes dissolved oxygen from the solvents,

which is crucial for catalyst longevity.

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction

progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl

product.[6]

Synthesis and Purification Overview
A common and scalable synthetic route to arylboronic acids involves a Grignard reaction

followed by borylation.[9][10]

1-Bromo-5-ethyl-2-fluorobenzene Grignard Formation
(Mg, THF) (5-Ethyl-2-fluorophenyl)magnesium bromide Borylation

(B(OMe)₃, -78 °C) Boronate Ester Intermediate Aqueous Acidic
Workup (e.g., HCl) (5-Ethyl-2-fluorophenyl)boronic acid

Click to download full resolution via product page

General synthetic workflow for (5-Ethyl-2-fluorophenyl)boronic acid.

Purification is typically achieved by recrystallization or by performing an acid/base extraction to

isolate the acidic product from neutral organic impurities. A key consideration is the potential for

dehydration to form the trimeric anhydride, known as a boroxine.[4] This can be mitigated by

avoiding excessive heat during purification and storing the final product under anhydrous

conditions.

Safety, Handling, and Storage
Proper handling is essential for user safety and to maintain the integrity of the reagent.

Hazard Profile: Like many boronic acids, this compound is classified as an irritant. It may

cause skin, eye, and respiratory system irritation.[11] It is also considered harmful if

swallowed.[12][13]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[12]

Storage: (5-Ethyl-2-fluorophenyl)boronic acid is sensitive to moisture and should be

stored in a tightly sealed container under an inert atmosphere (e.g., argon). For long-term

stability, refrigeration at 2-8°C or freezing at -20°C is recommended.[1][2][3] Trustworthiness:
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Following these storage protocols prevents degradation via dehydration to the boroxine or

other hydrolytic pathways, ensuring consistent reactivity between experiments.

Broader Applications in Research & Development
Beyond its primary use in Suzuki-Miyaura couplings, the unique properties of (5-Ethyl-2-
fluorophenyl)boronic acid make it a valuable intermediate in several areas:

Drug Discovery: The resulting 5-ethyl-2-fluorobiaryl motif is of great interest in medicinal

chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and

bioavailability of drug candidates.[6][8] Boronic acids as a class are key components in

several FDA-approved drugs.[14][15][16]

Materials Science: Biaryl structures are fundamental to the development of organic light-

emitting diodes (OLEDs), liquid crystals, and other functional organic materials. This reagent

provides access to fluorinated derivatives with tailored electronic properties.

Protecting Group Chemistry: The boronic acid functional group can be used to reversibly

protect 1,2- and 1,3-diols, a useful strategy in complex molecule synthesis.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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